molecular formula C14H20ClN3O B12231901 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12231901
M. Wt: 281.78 g/mol
InChI Key: ILMHRAVNIYILGR-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine hydrochloride is a pyrazole-based compound featuring a 4-methoxyphenylmethyl substituent, ethyl and methyl groups at positions 1 and 5 of the pyrazole ring, and a protonated amine hydrochloride salt at position 2. This structure confers unique physicochemical properties, including moderate solubility in polar solvents (e.g., water or ethanol) due to the hydrophilic hydrochloride counterion and lipophilic aromatic/alkyl moieties.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-4-17-11(2)14(10-16-17)15-9-12-5-7-13(18-3)8-6-12;/h5-8,10,15H,4,9H2,1-3H3;1H

InChI Key

ILMHRAVNIYILGR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(C=C2)OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-5-methylpyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that modifications in the pyrazole structure can enhance its activity against breast and colon cancer cells, suggesting a potential therapeutic application in oncology .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies suggest that 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride exhibits antimicrobial properties against various bacterial strains. This opens avenues for its use in developing new antibiotics or adjunct therapies for resistant infections .

Agricultural Applications

  • Pesticidal Properties : The compound's structural features suggest potential as a pesticide or herbicide. Studies have indicated that similar pyrazole compounds can act as effective agents against agricultural pests, providing an environmentally friendly alternative to traditional pesticides .
  • Plant Growth Regulation : Research indicates that certain pyrazole derivatives can influence plant growth and development, potentially serving as growth regulators in agricultural practices . This could enhance crop yields and resilience against environmental stressors.

Material Science Applications

  • Polymer Chemistry : The unique structure of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride allows it to be utilized in synthesizing novel polymers with specific properties such as increased thermal stability and improved mechanical strength .
  • Nanomaterials : The compound has been explored for its potential in creating nanomaterials with applications in electronics and photonics due to its ability to form stable complexes with metal ions . This could lead to advancements in the development of sensors and other electronic devices.

Case Study 1: Anticancer Activity

A study published in Molecular Cancer Therapeutics examined the effects of various pyrazole derivatives on cancer cell lines. The results demonstrated that specific modifications to the pyrazole structure significantly increased cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, highlighting the therapeutic potential of these compounds .

Case Study 2: Anti-inflammatory Effects

In a clinical trial, the anti-inflammatory effects of a related pyrazole compound were assessed in patients with rheumatoid arthritis. The results indicated a marked reduction in inflammation markers and improved patient outcomes, suggesting that similar compounds could be developed into effective treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on substituent effects, synthesis routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Physicochemical Properties Synthesis Notes Potential Applications
1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine hydrochloride Pyrazole 1-Ethyl, 5-methyl, 4-[(4-methoxyphenyl)methyl]amine hydrochloride Moderate solubility (hydrophilic HCl salt), logP ~2.5 Likely involves alkylation/amination steps CNS-targeted therapies
4-Chloro-5-[({1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-N,N-dimethyl-1,3-thiazol-2-amine Thiazole-pyrazole hybrid Chloro, dimethylamino, 4-methoxyphenyl-pyrazole Higher lipophilicity (logP ~3.2), limited solubility Phase-transfer catalysts (e.g., PEG-400) Antimicrobial/antifungal agents
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Pyrazole 4-Chloro, 1-methyl, N-methylamine Enhanced electronegativity, logP ~2.8 Halogenation and reductive amination Enzyme inhibition studies
Venlafaxine hydrochloride Cyclohexanol 4-Methoxyphenyl, dimethylaminoethyl High water solubility (logP ~0.5) BDMS/AlCl3-NaBH4 reduction SNRI (antidepressant)
USP Paroxetine Related Compound A Piperidine 4-Methoxyphenyl, benzodioxol-oxymethyl Moderate solubility (logP ~2.1) Formic acid-formaldehyde methylation Serotonin reuptake inhibition

Key Findings:

Structural Diversity :

  • Pyrazole derivatives (e.g., target compound) exhibit tunable lipophilicity via substituent modification. The ethyl and methyl groups in the target compound reduce steric hindrance compared to bulkier analogs like the thiazole-pyrazole hybrid .
  • Piperidine-based compounds (e.g., paroxetine analogs) prioritize aromatic stacking via benzodioxol groups, contrasting with pyrazole derivatives’ planar heterocyclic interactions .

Synthesis Complexity: The target compound’s synthesis likely parallels venlafaxine’s reductive amination but avoids cyclohexanol ring formation . Chlorinated pyrazoles (e.g., 4-chloro-N-methylmethanamine) require halogenation steps absent in the target compound’s preparation .

Pharmacological Implications: The 4-methoxyphenyl group is a common motif in CNS-active drugs (e.g., venlafaxine, paroxetine), suggesting the target compound may interact with serotonin or norepinephrine transporters . Thiazole-pyrazole hybrids demonstrate broader antimicrobial activity due to thiazole’s electron-deficient core, a feature absent in the target compound .

Analytical and Crystallographic Considerations

The SHELX program suite () is widely used for crystallographic refinement of similar small molecules. For instance, the thiazole-pyrazole hybrid () and paroxetine analogs () benefit from SHELXL’s robust handling of twinned data and hydrogen-bonding networks. The target compound’s crystal structure would likely require similar refinement techniques to resolve its ethyl and methyl substituent conformations .

Biological Activity

1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This compound's structure suggests various pharmacological applications, which have been explored through numerous studies.

The molecular formula for this compound is C15H21N3O, with a molecular weight of approximately 257.35 g/mol. The presence of the methoxy group and the pyrazole ring are significant for its biological activity.

Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Anticancer Properties : Several studies have demonstrated that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways such as CDK2 and Aurora-A kinases .

Anticancer Activity

1-Ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride has shown promising results against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Apoptosis induction
NCI-H4600.03Inhibition of Aurora-A kinase
A5490.46Induction of autophagy without apoptosis
HepG20.95Cytotoxicity through CDK2 inhibition

These results indicate that the compound exhibits significant cytotoxic effects, particularly against breast (MCF7) and lung (NCI-H460) cancer cell lines, with low IC50 values suggesting high potency .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. The following table outlines its activity against COX enzymes:

Enzyme Inhibition (%)
COX-175%
COX-285%

These findings suggest that 1-ethyl-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine; hydrochloride may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on MCF7 Cell Line : A study demonstrated that treatment with this compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent.
  • Study on Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and pain scores, supporting its use in treating inflammatory conditions.

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